molecular formula C13H16N2O B13212822 3-(tert-Butoxy)isoquinolin-1-amine

3-(tert-Butoxy)isoquinolin-1-amine

Cat. No.: B13212822
M. Wt: 216.28 g/mol
InChI Key: ZENTWMCMBGDBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(tert-Butoxy)isoquinolin-1-amine is a chemical compound with the molecular formula C13H16N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxy)isoquinolin-1-amine can be achieved through various synthetic routes. One common method involves the transition metal-free cascade reactions of alkynols with imines using potassium tert-butoxide as a catalyst. This method allows for the formation of isoquinolin-1(2H)-one derivatives in good yields . Another approach involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butoxy)isoquinolin-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinolin-1(2H)-one derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions include isoquinolin-1(2H)-one derivatives, various amine derivatives, and substituted isoquinoline compounds.

Scientific Research Applications

3-(tert-Butoxy)isoquinolin-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxy)isoquinolin-1-amine involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(tert-Butoxy)isoquinolin-1-amine is unique due to its tert-butoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]isoquinolin-1-amine

InChI

InChI=1S/C13H16N2O/c1-13(2,3)16-11-8-9-6-4-5-7-10(9)12(14)15-11/h4-8H,1-3H3,(H2,14,15)

InChI Key

ZENTWMCMBGDBMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC2=CC=CC=C2C(=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.